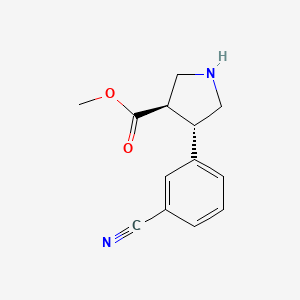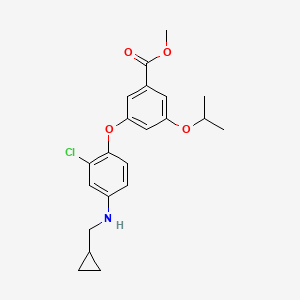
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group, an isopropoxybenzoate moiety, and a cyclopropylmethylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-nitrophenol with cyclopropylmethylamine under basic conditions to form 2-chloro-4-((cyclopropylmethyl)amino)phenol.
Esterification: The phenoxy intermediate is then esterified with methyl 5-isopropoxybenzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.
相似化合物的比较
Similar Compounds
Methyl 3-(2-chloro-4-aminophenoxy)-5-isopropoxybenzoate: Similar structure but lacks the cyclopropylmethylamino group.
Methyl 3-(2-chloro-4-((methylamino)phenoxy)-5-isopropoxybenzoate: Similar structure but with a methylamino group instead of cyclopropylmethylamino.
Uniqueness
Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is unique due to the presence of the cyclopropylmethylamino group, which can impart distinct chemical and biological properties
属性
分子式 |
C21H24ClNO4 |
|---|---|
分子量 |
389.9 g/mol |
IUPAC 名称 |
methyl 3-[2-chloro-4-(cyclopropylmethylamino)phenoxy]-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C21H24ClNO4/c1-13(2)26-17-8-15(21(24)25-3)9-18(11-17)27-20-7-6-16(10-19(20)22)23-12-14-4-5-14/h6-11,13-14,23H,4-5,12H2,1-3H3 |
InChI 键 |
OEIZXRTUCTVWQK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2)NCC3CC3)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



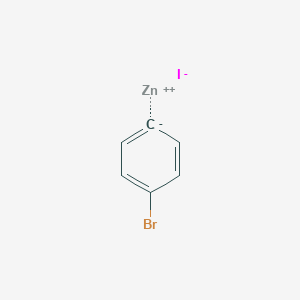

![Ethyl 4-[2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-1-phenylethoxy]-2-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B12336818.png)
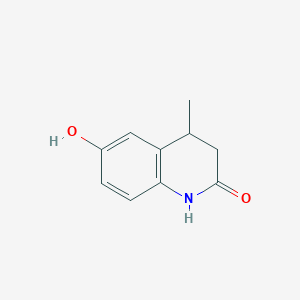
![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
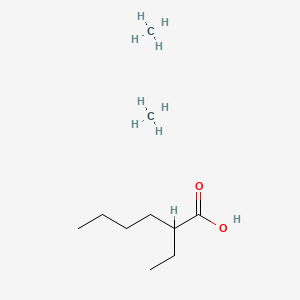

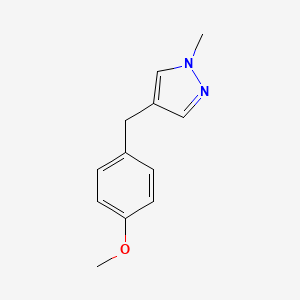
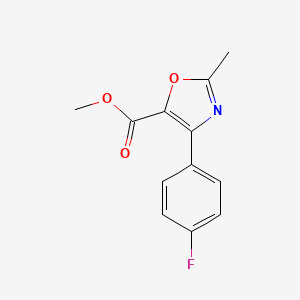
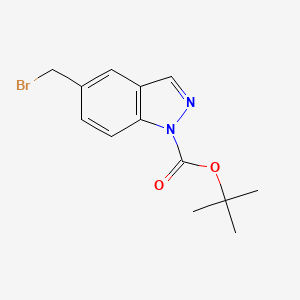
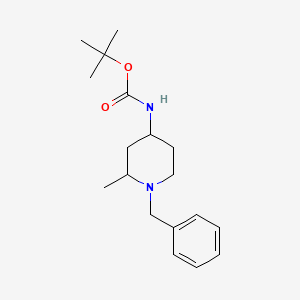
![[(2R,3R,4R,5R)-3-benzoyloxy-4-chloro-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12336869.png)
